molecular formula C26H31O3P B12913817 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate

Cat. No.: B12913817
M. Wt: 422.5 g/mol
InChI Key: PGTPYBUHJIFYFZ-SKPDFWEISA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate is a complex organophosphorus compound It features a cyclohexyl ring substituted with isopropyl and methyl groups, a naphthyl group, and a phenylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and naphthyl groups.

    Reduction: Reduction reactions can target the phenylphosphonate moiety, converting it to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorus center.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate esters, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction disrupts normal biological processes, leading to the desired therapeutic or inhibitory effects .

Comparison with Similar Compounds

Uniqueness: (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as a ligand in catalysis and its potential therapeutic applications set it apart from other phosphonates .

Properties

Molecular Formula

C26H31O3P

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxynaphthalene

InChI

InChI=1S/C26H31O3P/c1-19(2)25-16-13-20(3)17-26(25)29-30(27,24-11-5-4-6-12-24)28-23-15-14-21-9-7-8-10-22(21)18-23/h4-12,14-15,18-20,25-26H,13,16-17H2,1-3H3/t20-,25+,26-,30?/m1/s1

InChI Key

PGTPYBUHJIFYFZ-SKPDFWEISA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3)C(C)C

Origin of Product

United States

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